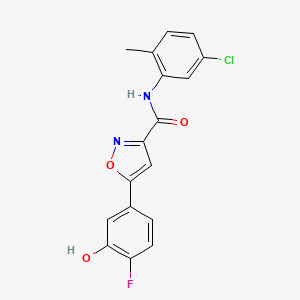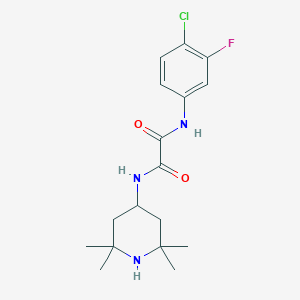
MC1420
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC1420 is a novel potent acetylcholinesterase (AChE) inhibitor.
Scientific Research Applications
CD147 and Lactate Transporters Association
CD147, also known as EMMPRIN or Basigin, is a plasma membrane glycoprotein that has been identified to interact specifically with monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters play a critical role in cell metabolism, including lactate transport. The association of CD147 with these transporters has been observed in various cell types, indicating its importance in facilitating their expression and activity on the cell surface, which may influence cell metabolism and localization (Kirk et al., 2000).
Application in Cancer Research
Research has shown that the co-expression of CD147 with MCT1 and MCT4 is associated with the progression of epithelial ovarian cancer (EOC). The over-expression of these proteins has been linked to tumor stage, grade, residual disease status, and the presence of ascites. This suggests that CD147, along with MCT1 and MCT4, could be significant in understanding the metabolic reprogramming and drug resistance during cancer metastasis, making them potential targets for therapeutic interventions (Chen et al., 2010).
Tracking Metabolic Reprogramming in Glioma
A study on glioma, a type of brain tumor, has utilized the noninvasive detection of exosomal MCT1/CD147 to monitor tumor progression. This approach can track metabolic reprogramming and malignant progression in glioma cells, potentially serving as a liquid biopsy. It highlights the role of CD147 in promoting exosome release and how it may be integral in understanding and monitoring glioma progression (Thakur et al., 2020).
Prognostic Value in Gastric Cancer
The expression of CD147 and its association with MCT1 has been studied in gastric cancer. The co-expression of these proteins in gastric tissues has significant clinico-pathological implications, indicating their role in the progression of gastric carcinoma. Understanding this relationship can help in developing better diagnostic and therapeutic strategies for gastric cancer (Pinheiro et al., 2009).
Role in Pancreatic Cancer
CD147 silencing has shown to inhibit lactate transport and reduce the malignant potential of pancreatic cancer cells. By affecting the expression and function of MCT1 and MCT4, CD147 silencing leads to an increase in intracellular lactate concentration, thereby inhibiting cancer cell growth. This provides insights into the role of CD147 in pancreatic cancer and its potential as a therapeutic target (Schneiderhan et al., 2009).
properties
Product Name |
MC1420 |
|---|---|
Molecular Formula |
C25H28N2O5 |
Molecular Weight |
436.508 |
IUPAC Name |
(1S,3R)-3-(Benzylamino)-N-(6,7-dimethoxy-2-oxo-2H-chromen-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H28N2O5/c1-30-22-13-18-12-20(25(29)32-21(18)14-23(22)31-2)27-24(28)17-9-6-10-19(11-17)26-15-16-7-4-3-5-8-16/h3-5,7-8,12-14,17,19,26H,6,9-11,15H2,1-2H3,(H,27,28)/t17-,19+/m0/s1 |
InChI Key |
UGTGSTDFYWUXNH-PKOBYXMFSA-N |
SMILES |
O=C([C@@H]1C[C@H](NCC2=CC=CC=C2)CCC1)NC(C3=O)=CC4=C(O3)C=C(OC)C(OC)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MC1420; MC-1420; MC 1420 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[2-[2-(Dimethylamino)ethyl-Ethyl-Amino]-2-Oxidanylidene-Ethyl]amino]methyl]pyridine-4-Carboxamide](/img/structure/B1192959.png)
![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)

![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)
